molecular formula C19H21F2N3O3S B2892521 1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1207005-30-8

1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No.: B2892521
CAS No.: 1207005-30-8
M. Wt: 409.45
InChI Key: NPHOGYVNGGBSCT-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which contains a 2,6-difluorophenyl group and a 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group . Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the tetrahydroisoquinoline ring .


Chemical Reactions Analysis

The compound, being a urea derivative, might undergo hydrolysis under acidic or basic conditions to yield amines and isocyanic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of fluorine atoms might increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Anion Complexation

1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been studied for its ability to complex with anions. Research demonstrates that compounds based on diphenylurea, similar in structure, can form adducts with various anions like Cl−, Br−, I−, NO3 −, and HSO4 −, indicating potential applications in anion sensing or separation processes (Kretschmer, Dittmann, & Beck, 2014).

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

Tetrahydroisoquinoline derivatives, which are structurally related to the compound , have been found effective as inhibitors of PNMT. These inhibitors display high selectivity and potency, suggesting their potential use in the development of treatments for conditions associated with PNMT activity (Grunewald, Romero, & Criscione, 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Urea derivatives can have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and biological activity. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

Future research could involve studying the biological activity of the compound, optimizing its structure for enhanced activity or selectivity, and investigating its potential uses in medicinal chemistry .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S/c1-2-10-28(26,27)24-9-8-13-6-7-15(11-14(13)12-24)22-19(25)23-18-16(20)4-3-5-17(18)21/h3-7,11H,2,8-10,12H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHOGYVNGGBSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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